3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid
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Overview
Description
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of glycosides and coumarins . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a chromen ring, and a carboxylic acid group. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid involves several steps, typically starting with the preparation of the chromen ring system. This can be achieved through the condensation of appropriate phenolic compounds with keto acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the MAPK and mTOR pathways, which are involved in cell growth and survival . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxy-6-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]oxane-2-carboxylic acid: This compound shares a similar structure but differs in the position and nature of substituents on the chromen ring.
3,4,5-Trihydroxy-6-[(8-hydroxy-2-oxo-2H-chromen-7-yl)oxy]oxane-2-carboxylic acid: Another closely related compound with variations in the chromen ring structure.
Uniqueness
The uniqueness of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid lies in its specific combination of functional groups and its potential biological activities. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C25H24O11 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32) |
InChI Key |
CFVGBYFDDKYFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O |
Origin of Product |
United States |
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